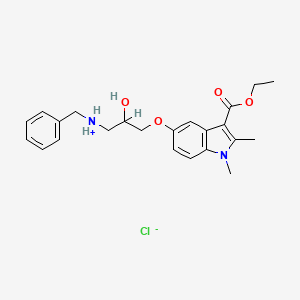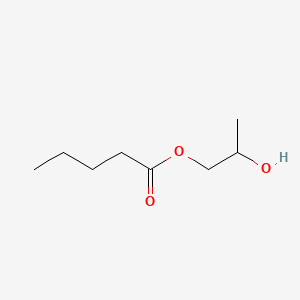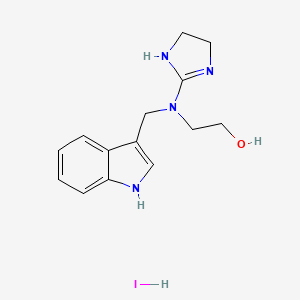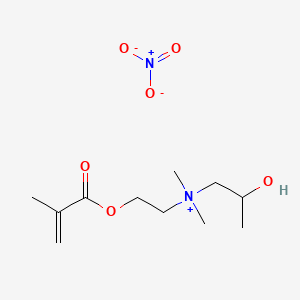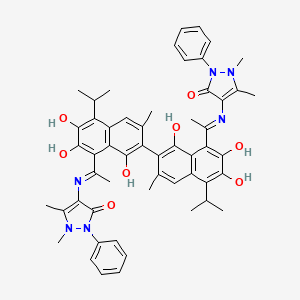
Gossypolidenethiocarbamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of gossypolidenethiocarbamide involves several steps, starting with the extraction of gossypol from cottonseed. The gossypol is then subjected to a series of chemical reactions to introduce the thiocarbamide groups. The synthetic route typically involves the following steps:
Extraction of Gossypol: Gossypol is extracted from cottonseed using organic solvents such as hexane or ethanol.
Formation of Gossypol Derivatives: The extracted gossypol is reacted with various reagents to form intermediate compounds.
Introduction of Thiocarbamide Groups: The intermediate compounds are then reacted with thiocarbamide under controlled conditions to form this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Gossypolidenethiocarbamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Gossypolidenethiocarbamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential as an antifertility agent and its effects on cellular processes.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of gossypolidenethiocarbamide involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, which are involved in regulating cell death. By inhibiting these proteins, this compound promotes apoptosis, or programmed cell death, in cancer cells. This mechanism makes it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Gossypolidenethiocarbamide can be compared with other similar compounds, such as:
Gossypol: The parent compound from which this compound is derived. Gossypol has similar biological properties but lacks the thiocarbamide groups.
Thiourea Derivatives: Compounds containing thiocarbamide groups, which have similar chemical reactivity and biological activities.
Polyphenolic Aldehydes: A class of compounds that includes gossypol and its derivatives, known for their antioxidant and anticancer properties.
This compound is unique due to the presence of both gossypol and thiocarbamide functionalities, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C54H56N6O8 |
|---|---|
Molekulargewicht |
917.1 g/mol |
IUPAC-Name |
4-[1-[7-[8-[N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-C-methylcarbonimidoyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C54H56N6O8/c1-25(2)37-35-23-27(5)39(47(61)43(35)41(51(65)49(37)63)29(7)55-45-31(9)57(11)59(53(45)67)33-19-15-13-16-20-33)40-28(6)24-36-38(26(3)4)50(64)52(66)42(44(36)48(40)62)30(8)56-46-32(10)58(12)60(54(46)68)34-21-17-14-18-22-34/h13-26,61-66H,1-12H3 |
InChI-Schlüssel |
OBWCETPUAGBWRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=C6C(=NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)C)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
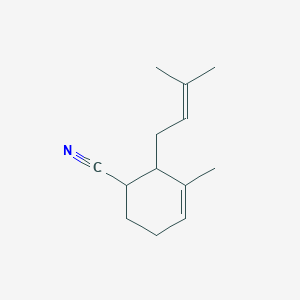
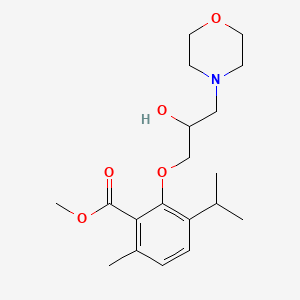
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
